molecular formula C7H13NO B571533 4-(Aminomethyl)cyclohexanone CAS No. 934475-93-1

4-(Aminomethyl)cyclohexanone

Cat. No.: B571533
CAS No.: 934475-93-1
M. Wt: 127.187
InChI Key: YCONSIXZNJVTBN-UHFFFAOYSA-N
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Description

These derivatives are critical intermediates in synthesizing bioactive molecules, polymers, and catalysts .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCONSIXZNJVTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717123
Record name 4-(Aminomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934475-93-1
Record name 4-(Aminomethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where cyclohexanone reacts with formaldehyde and a primary or secondary amine to form the desired product. The reaction conditions usually involve an acidic catalyst and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as acidic resins or metal catalysts can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or other amines can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Aminomethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexanone moiety can undergo various transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Aminomethyl)cyclohexanone with key analogs, highlighting substituents, synthesis methods, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Safety/Handling
This compound -CH₂NH₂ at C4 C₇H₁₃NO 127.18 (theoretical) Not explicitly described in evidence Pharmaceutical intermediates (inferred) Limited data; assume standard amine precautions
4-(Dimethylamino)cyclohexanone HCl -N(CH₃)₂ at C4; HCl salt C₉H₁₈ClNO 203.70 Chemical alkylation of cyclohexanone Catalyst research; ligand synthesis Handle in ventilated labs; avoid inhalation
4-Aminocyclohexanol -NH₂ and -OH at C4 C₆H₁₃NO 115.17 Enzymatic cascade (ketoreductase + transaminase) Chiral building block for drug synthesis Research use only; non-hazardous
4-Hydroxy-4-methylcyclohexanone -OH and -CH₃ at C4 C₇H₁₂O₂ 128.17 Acid-catalyzed aldol condensation Intermediate for trans-4-amino-1-methylcyclohexanol Limited hazard data; standard lab protocols
4-(4-Chlorophenyl)cyclohexanone -C₆H₄Cl at C4 C₁₂H₁₃ClO 208.68 Friedel-Crafts acylation Polymer precursors; agrochemicals Avoid skin contact; toxic upon ingestion
4-(3,5-Difluorophenyl)cyclohexanone -C₆H₃F₂ at C4 C₁₂H₁₂F₂O 210.22 Cross-coupling reactions Fluorinated drug candidates Use PPE; no acute toxicity reported

Key Research Findings

Physicochemical Properties
  • Polarity: The presence of -NH₂ or -OH groups (e.g., 4-aminocyclohexanol) increases water solubility compared to halogenated analogs (e.g., 4-(4-Chlorophenyl)cyclohexanone) .
  • Stability: Dimethylamino and halogenated derivatives exhibit higher thermal stability due to reduced electron density on the carbonyl group .

Biological Activity

4-(Aminomethyl)cyclohexanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C7_7H13_{13}NO, features an aminomethyl group attached to a cyclohexanone ring. This structural configuration allows the compound to engage in various interactions within biological systems, such as forming hydrogen bonds and participating in electrostatic interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The aminomethyl group can interact with target proteins, influencing their conformational states and catalytic efficiencies. Specifically, it has been noted that this compound may act as a biochemical probe in enzyme mechanism studies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, revealing significant inhibitory effects. Notably, similar compounds have shown promise in overcoming antibiotic resistance, suggesting that this compound could be a candidate for further exploration in this area .

Antiviral Properties

The compound has also been studied for its antiviral capabilities. In particular, derivatives of 4-(aminomethyl)benzamides have demonstrated efficacy against filoviruses such as Ebola and Marburg viruses. These studies highlight the potential of this compound derivatives as therapeutic agents for viral infections .

Opioid Receptor Activity

In a comparative analysis of synthetic opioids, this compound was evaluated for its interaction with μ-opioid receptors. The findings suggest that it could influence pain modulation pathways, although further research is necessary to fully understand its implications in pain management .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains, suggesting potential use in developing new antibiotics .
  • Antiviral Activity : Research on aminomethylbenzamide derivatives showed that certain compounds based on this structure had low EC50_{50} values against Ebola and Marburg viruses, indicating high potency and selectivity .
  • Opioid Receptor Interaction : Investigations into the structure-activity relationship (SAR) revealed that modifications to the aminomethyl group could enhance binding affinity to opioid receptors, highlighting its potential role in analgesic drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
4-(Aminomethyl)benzamideAntiviralEffective against Ebola and Marburg viruses
4-(Aminomethyl)cyclohexane-1-carboxylic acidAntimicrobialPotent inhibitor of fibrinolytic system
4-(Aminocyclohexane-1-carbonitrileEnzyme ModulatorEngages with enzymatic pathways

Q & A

Q. What are the common synthetic routes for 4-(Aminomethyl)cyclohexanone, and how can reaction conditions be optimized?

  • Methodological Answer : A key approach involves reductive amination of 4-formylcyclohexanone using ammonia or amine derivatives under hydrogenation conditions. Catalytic hydrogenation with Pd-based catalysts (e.g., Pd@mpg-C3_3N4_4) can achieve high selectivity for cyclohexanone derivatives at mild temperatures (65°C) and atmospheric pressure . For optimization, experimental design frameworks like the Box–Behnken method are recommended. These evaluate variables such as temperature, catalyst loading, and solvent ratios to maximize yield and minimize side reactions. For example, hydrolysis of cyclohexanone oxime was optimized using a three-factor BBD model, highlighting temperature and water consumption as critical variables .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups like the carbonyl (C=O) and aminomethyl (NH2_2-CH2_2-) moieties. For cyclohexanone derivatives, IR peaks near 1700–1750 cm1^{-1} confirm the ketone group, while NH stretches appear at 3300–3500 cm1^{-1} . Nuclear magnetic resonance (NMR) spectroscopy further resolves regiochemistry: 1^1H NMR detects methylene protons adjacent to the amine (δ 2.5–3.5 ppm), and 13^{13}C NMR confirms the carbonyl carbon (δ 205–220 ppm). Mass spectrometry (MS) provides molecular weight validation via [M+H]+^+ peaks.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should occur in a fume hood with continuous ventilation to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, use inert adsorbents (e.g., silica gel) and avoid aqueous rinses to prevent environmental release . Storage requires airtight containers in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How do catalyst design and support materials influence the hydrogenation efficiency of this compound precursors?

  • Methodological Answer : Mesoporous graphitic carbon nitride (mpg-C3_3N4_4) supports enhance Pd nanoparticle dispersion, improving catalytic activity for hydrogenation reactions. For phenol-to-cyclohexanone conversion, Pd@mpg-C3_3N4_4 achieved 99% selectivity under mild conditions (65°C, 1 atm H2_2) due to synergistic effects between the support’s basic sites and Pd’s hydrogen activation . Computational modeling (DFT) can further predict adsorption energies of intermediates to guide catalyst design.

Q. What strategies resolve contradictions in reported reaction yields for cyclohexanone derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst deactivation, or impurities. Systematic analysis via kinetic studies and in-situ spectroscopy (e.g., FTIR monitoring) can identify rate-limiting steps. For example, aqueous media may stabilize intermediates in hydrolysis reactions, while polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions . Reproducibility requires strict control of water content (<0.1% for moisture-sensitive steps) and catalyst pre-treatment (e.g., H2_2 reduction for Pd catalysts).

Q. How can liquid-liquid equilibria (LLE) data optimize the purification of this compound?

  • Methodological Answer : Ternary LLE systems (e.g., water + cyclohexanone + isophorone) determine optimal extraction conditions. At 308.15–328.15 K, isophorone shows higher distribution coefficients (D = 2.5–3.0) than mesityl oxide (D = 1.8–2.2) for cyclohexanone separation, making it preferable for isolating aminomethyl derivatives . The nonrandom two-liquid (NRTL) model accurately correlates experimental tie-line data to predict phase behavior.

Q. What computational methods predict the environmental persistence of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and toxicity. For cyclohexanone derivatives, EPI Suite™ predicts half-lives in water (>30 days) and moderate bioaccumulation potential (log P ~1.5–2.0). Experimental validation via OECD 301F biodegradation tests is recommended, as non-target screening in environmental matrices (e.g., Lake Mjøsa) has detected structurally related ketones .

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